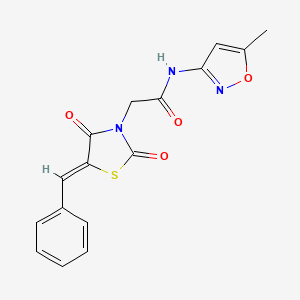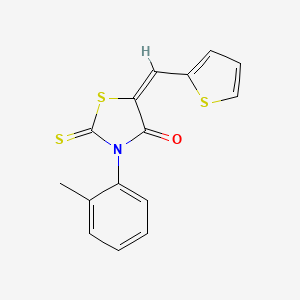![molecular formula C25H26O5 B3755432 [4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] cyclohexanecarboxylate](/img/structure/B3755432.png)
[4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] cyclohexanecarboxylate
Overview
Description
[4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] cyclohexanecarboxylate is a complex organic compound that belongs to the class of chromen derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] cyclohexanecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxycoumarin with 2-isopropylphenol in the presence of a base to form the intermediate 4-oxo-3-(2-propan-2-ylphenoxy)chromen-7-ol. This intermediate is then esterified with cyclohexanecarboxylic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
[4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The chromen ring can be oxidized to form quinone derivatives.
Reduction: The ketone group in the chromen ring can be reduced to form alcohol derivatives.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Scientific Research Applications
[4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] cyclohexanecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] cyclohexanecarboxylate involves its interaction with specific molecular targets. The chromen ring system can intercalate with DNA, inhibiting the replication of cancer cells. The phenoxy group may interact with enzymes, modulating their activity and leading to therapeutic effects. The cyclohexanecarboxylate ester enhances the compound’s lipophilicity, improving its bioavailability and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- [4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] 2-chlorobenzoate
- [4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] 2-ethylbutanoate
Uniqueness
Compared to similar compounds, [4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] cyclohexanecarboxylate exhibits unique properties due to the presence of the cyclohexanecarboxylate ester. This structural feature enhances its stability and lipophilicity, making it more effective in biological systems. Additionally, the specific substitution pattern on the chromen ring contributes to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
[4-oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] cyclohexanecarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O5/c1-16(2)19-10-6-7-11-21(19)30-23-15-28-22-14-18(12-13-20(22)24(23)26)29-25(27)17-8-4-3-5-9-17/h6-7,10-17H,3-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOQHMXVTZTIBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B3755353.png)

![[5-(2-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3755364.png)
![(5Z)-3-(2,3-dimethylphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3755367.png)

![diethyl 5-{[(2E)-3-(4-isopropylphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B3755377.png)
![ethyl 2-{[3-(4-isopropylphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3755380.png)
![2-[(4-methoxybenzyl)thio]-5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazole](/img/structure/B3755383.png)
![6-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3755390.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-bromophenyl)acrylamide](/img/structure/B3755404.png)
![N-(3-bromo-4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B3755420.png)
![N-(3,5-dichlorophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B3755424.png)
![3-Butyl-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B3755428.png)
![[3-(4-Methylphenoxy)-4-oxochromen-7-yl] 3-bromobenzoate](/img/structure/B3755439.png)
